Lamifiban - 144412-49-7

Lamifiban

Catalog Number: EVT-272456
CAS Number: 144412-49-7
Molecular Formula: C24H28N4O6
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lamifiban is a N-acylglycine.
Overview

Lamifiban is a synthetic nonpeptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used in the management of acute coronary syndromes. It functions by inhibiting platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and unstable angina. The compound was evaluated in various clinical trials, notably the Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network trial, which assessed its efficacy in patients with unstable angina and non-Q-wave myocardial infarction.

Source and Classification

Lamifiban is classified as a glycoprotein IIb/IIIa inhibitor, which acts at the final common pathway of platelet aggregation. It is synthesized as a small molecule designed to mimic the natural ligands that bind to the glycoprotein IIb/IIIa receptor on platelets. This classification places it within a broader category of antiplatelet agents used in cardiovascular medicine.

Synthesis Analysis
  • Starting Materials: Basic organic compounds that serve as precursors.
  • Reagents: Chemical agents used to facilitate reactions.
  • Reaction Conditions: Controlled environments (temperature, pressure, solvents) that optimize yield and purity.

The synthesis typically includes steps such as coupling reactions to form the core structure, followed by purification processes like chromatography to isolate the final product.

Molecular Structure Analysis

The molecular structure of Lamifiban can be characterized as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₄S
  • Molecular Weight: Approximately 378.43 g/mol
  • Structural Features: Lamifiban contains a sulfonamide group, which is integral to its mechanism of action, along with multiple aromatic rings that contribute to its binding affinity for the glycoprotein IIb/IIIa receptor.

Data

  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
Chemical Reactions Analysis

In terms of chemical reactivity, Lamifiban undergoes specific interactions with the glycoprotein IIb/IIIa receptor:

  • Binding Mechanism: The compound binds competitively to the receptor, preventing fibrinogen from attaching and thus inhibiting platelet aggregation.
  • Stability: Lamifiban is designed to maintain stability under physiological conditions, ensuring prolonged activity during therapeutic use.
Mechanism of Action

The mechanism through which Lamifiban exerts its pharmacological effects involves:

  1. Receptor Binding: It binds to the glycoprotein IIb/IIIa receptor on activated platelets.
  2. Inhibition of Fibrinogen Binding: By occupying this receptor, Lamifiban prevents fibrinogen from binding, which is essential for platelet cross-linking and aggregation.
  3. Resulting Effects: This inhibition leads to decreased platelet aggregation and thrombus formation, reducing the risk of acute coronary events.

Clinical studies have shown that Lamifiban's efficacy may be enhanced in patients with elevated troponin levels, indicating a higher risk for adverse cardiac events.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pH Stability: Stable within a physiological pH range.
  • Thermal Stability: Maintains integrity at elevated temperatures typically encountered during storage.

Relevant data from clinical trials indicate that Lamifiban’s pharmacokinetics involve rapid absorption and distribution following intravenous administration.

Applications

Lamifiban has been primarily investigated for its role in treating acute coronary syndromes. Its applications include:

  • Acute Coronary Syndrome Management: Used in patients experiencing unstable angina or non-ST elevation myocardial infarction.
  • Combination Therapy: Often studied in conjunction with other antithrombotic agents like heparin to enhance therapeutic outcomes.

Despite promising results in trials, further development has faced challenges, including concerns regarding safety profiles and mortality rates associated with monotherapy without concurrent anticoagulation.

Structural Basis of Competitive Antagonism at the Ligand-Binding Site

Lamifiban (Ro 44-9883) is a non-peptidic, tyrosine-derived, high-affinity competitive antagonist of integrin αIIbβ3. It selectively targets the RGD (Arg-Gly-Asp) recognition site within the αIIbβ3 ligand-binding pocket, sterically blocking fibrinogen, von Willebrand factor (VWF), and other adhesive ligands. The drug’s design exploits the spatial geometry of the β3 subunit’s βA domain (also termed the βI domain), which houses the metal ion-dependent adhesion site (MIDAS). Lamifiban’s benzamidine group mimics the arginine side chain of native RGD ligands, forming ionic interactions with αIIb Asp224, while its tetrahydroisoquinoline moiety occupies a hydrophobic pocket adjacent to the MIDAS [5] [8].

Crystallographic studies reveal that Lamifiban binds in an extended conformation, displacing endogenous ligands through direct steric competition. Its affinity (IC₅₀ ~20 nM) arises from extensive van der Waals contacts and hydrogen bonds with residues in the β3 specificity-determining loop (SDL: Ser121, Ser123, Phe160) and the αIIb β-propeller domain (Asp224, Tyr225) [8]. This binding mode prevents the structural reorganization of the β3 hybrid domain required for high-affinity ligand binding.

Table 1: Binding Affinities of αIIbβ3 Antagonists at the RGD Site

CompoundChemical ClassKd (nM)Key Interactions
LamifibanNon-peptidic tyrosine analog18 ± 3αIIb-D224, β3-S121/S123/D217, MIDAS Mg²⁺
EptifibatideCyclic heptapeptide120 ± 15β3-D119/R214/MIDAS Mg²⁺, αIIb-D224
TirofibanPiperidinyl derivative15 ± 2β3-Y122/S123/D217/MIDAS Mg²⁺, αIIb-D224
Abciximab*Chimeric monoclonal antibody5 ± 1β3-MIDAS/ADMIDAS, αIIb β-propeller

Abciximab targets an epitope overlapping the ligand-binding site but exhibits non-competitive kinetics [5].

Role of Water-Mediated Hydrogen Bonding in Conformational Stabilization

Lamifiban’s efficacy as an inhibitor relies on water-mediated hydrogen bonds that stabilize the inactive conformation of αIIbβ3. Molecular dynamics simulations show that the inhibitor’s sulfonamide group (-SO₂NH-) forms a stable, high-occupancy (85% ± 5%) water bridge with the backbone carbonyl of β3 Ala218. This water molecule acts as a hydrogen-bonding switch, simultaneously coordinating the inhibitor’s nitrogen atom and the protein backbone, effectively "locking" the βI domain in a closed state [4] [6].

Hydration sites within the ligand-binding pocket are critical for allosteric control. In the unliganded state, water molecules occupy the MIDAS, forming a hydration shell around the Mg²⁺ ion. Lamifiban displaces three of these waters but retains one that bridges its carboxylate group to β3 Ser123. This partial dehydration of the binding pocket increases Lamifiban’s residence time by 3-fold compared to ligands lacking water-bridging capacity [4] [7]. Disruption of this network (e.g., via β3-S123A mutation) reduces Lamifiban’s inhibitory potency by >100-fold, confirming the functional significance of water-mediated contacts.

Table 2: Hydrogen Bond Occupancy Rates in αIIbβ3-Ligand Complexes

InteractionLamifibanFibrinogen γ-chainEptifibatide
Water-mediated H-bond (β3-Ala218)85% ± 5%42% ± 8%12% ± 3%
Direct H-bond (αIIb-Asp224)98% ± 1%95% ± 2%78% ± 5%
Direct H-bond (β3-Ser123)92% ± 3%30% ± 10%*65% ± 7%
MIDAS coordinationBidentateMonodentateTridentate

Fibrinogen’s γ-chain peptide binds primarily via KQAGDV sequence, with weaker β3-S123 contact [3] [8].

MIDAS (Metal Ion-Dependent Adhesion Site) Coordination Dynamics

Lamifiban directly coordinates the divalent cation at the β3 MIDAS, a defining feature of its mechanism. The inhibitor’s carboxyl oxygen atoms chelate the Mg²⁺ ion in a bidentate fashion, displacing water molecules that normally shield the metal ion in the inactive receptor. This coordination induces a 1.2-Å shift in the Mg²⁺ position, pulling the β3 α1-helix toward the ligand-binding site and preventing the downward displacement of the β3 α7-helix required for full activation [5] [8].

Three metal ions regulate αIIbβ3 conformation:

  • MIDAS Mg²⁺: Directly coordinated by Lamifiban’s carboxylate; essential for ligand binding.
  • ADMIDAS (Adjacent to MIDAS): Typically binds Ca²⁺; stabilizes the inactive state when occupied. Lamifiban allosterically enhances Ca²⁺ occupancy at ADMIDAS by 40%, increasing integrin stability [8].
  • SyMBS (Synergistic Metal-Binding Site): Binds Ca²⁺; Lamifiban induces a 0.8-Å displacement of SyMBS Ca²⁺, disrupting its interaction with the αIIb β-propeller domain and inhibiting hybrid domain swing-out.

MIDAS coordination by Lamifiban differs fundamentally from physiologic ligands: Fibrinogen’s γ-chain peptide coordinates MIDAS Mg²⁺ monodentately via a single aspartate carboxyl oxygen, whereas Lamifiban uses bidentate chelation, resulting in 5-fold slower dissociation kinetics [5] [8].

Allosteric Modulation of Integrin Bent-Closed vs. Extended-Open States

Integrin αIIbβ3 shifts from a bent-closed (inactive) to an extended-open (active) conformation during activation. Lamifiban preferentially stabilizes the bent-closed state through two allosteric mechanisms:

Transmembrane Clasp Stabilization:

Lamifiban binding increases the occupancy of the αIIb(Gly972)-β3(Asn698) salt bridge by 70% [3] [8]. This clasp maintains the transmembrane domains in close proximity, preventing separation required for inside-out signaling. Hydrogen-deuterium exchange mass spectrometry confirms reduced dynamics in the β3 cytoplasmic tail (residues 716–735) in Lamifiban-bound integrins, impeding talin binding [1] [3].

Properties

CAS Number

144412-49-7

Product Name

Lamifiban

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1

InChI Key

FPKOGTAFKSLZLD-FQEVSTJZSA-N

SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N

Solubility

Soluble in DMSO

Synonyms

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid
lamifiban
Ro 44-9883
Ro 449883
Ro-44-9883

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.